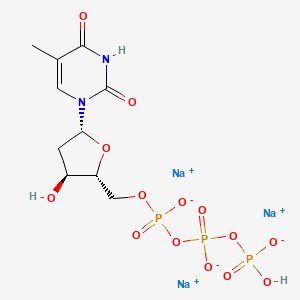

2'-Deoxythymidine-5'-Triphosphate Sodium Salt

描述

属性

CAS 编号 |

3624-46-2 |

|---|---|

分子式 |

C10H14N2Na3O14P3 |

分子量 |

548.11 g/mol |

IUPAC 名称 |

trisodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 |

InChI 键 |

KNVJTOALWGZWAI-SPSULGLQSA-K |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

其他CAS编号 |

27821-54-1 |

同义词 |

2'-deoxythymidine-5'-triphosphate deoxythymidine triphosphate dTTP thymidine 5'-triphosphate thymidine 5'-triphosphate, magnesium salt thymidine 5'-triphosphate, P''-(32)P-labeled thymidine 5'-triphosphate, trisodium salt thymidine triphosphate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of dTTP Sodium Salt in DNA Replication

Abstract

Deoxythymidine triphosphate (dTTP) is a cornerstone of DNA replication and repair, serving as one of the four essential deoxynucleoside triphosphate (dNTP) building blocks. This guide provides a comprehensive technical examination of the multifaceted role of dTTP, with a specific focus on its sodium salt form, which is ubiquitously used in molecular biology applications. We will explore its fundamental biochemical function as a substrate for DNA polymerases, the critical importance of maintaining balanced dNTP pools for genomic stability, and its practical application in pivotal research technologies. Furthermore, this document will delve into the role of dTTP's metabolic pathways as a target for therapeutic drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecule.

Introduction: The Identity and Significance of dTTP

Deoxythymidine triphosphate (dTTP) is a pyrimidine deoxynucleoside triphosphate composed of a thymine base, a deoxyribose sugar, and a triphosphate group.[1] It is one of the four dNTPs, alongside dATP, dCTP, and dGTP, that constitute the monomeric units of DNA. A unique characteristic of dTTP is its exclusive presence in DNA; in RNA, its role is fulfilled by uridine triphosphate (UTP).[2] Consequently, the "deoxy-" prefix is often omitted in literature, as its presence in DNA is implied.[1]

In laboratory settings, dTTP is almost exclusively supplied as a sodium salt (dTTP-Na). The sodium salt form confers several practical advantages:

-

Enhanced Solubility and Stability: The salt form is highly soluble in aqueous solutions, which is critical for preparing the concentrated stock solutions used in enzymatic reactions.[3] The sodium counter-ion helps to stabilize the negatively charged triphosphate chain, ensuring the molecule's integrity during storage and use.

-

pH Neutralization: The synthesis of dNTPs results in an acidic product. The sodium salt form is supplied in a slightly alkaline solution (typically pH 7.5-8.5), which is optimal for the activity of most DNA polymerases and helps maintain the pH of the reaction buffer.[4][5]

Below is a table summarizing the key chemical properties of dTTP.

| Property | Value | Source |

| Chemical Formula | C10H17N2O14P3 (free acid) | [6] |

| Molar Mass | 482.168 g/mol (free acid) | [6] |

| IUPAC Name | Thymidine 5′-(tetrahydrogen triphosphate) | [6] |

| Commercial Form | Sodium salt in aqueous solution | [4] |

| Purity (Typical) | ≥ 99.0 % (HPLC) | [4] |

The Biochemical Engine: dTTP in Phosphodiester Bond Formation

The central role of dTTP in DNA replication is to serve as a substrate for DNA polymerase.[7] This enzyme catalyzes the formation of a phosphodiester bond, which creates the sugar-phosphate backbone of the growing DNA strand.[8][9]

The mechanism is a nucleophilic attack by the 3'-hydroxyl group of the terminal nucleotide on the primer strand on the alpha-phosphate (the innermost phosphate) of the incoming dTTP.[10] This reaction is critically dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺), which are coordinated by the enzyme and the triphosphate group to facilitate the reaction.[8][11]

This process results in the incorporation of deoxythymidine monophosphate (dTMP) into the DNA chain and the release of a pyrophosphate molecule (PPi).[10] The subsequent hydrolysis of pyrophosphate into two inorganic phosphate ions is a thermodynamically favorable reaction that drives the overall DNA synthesis process forward.[10]

Caption: Mechanism of dTTP incorporation and phosphodiester bond formation.

A Question of Balance: dTTP Concentration and Genome Fidelity

The faithful replication of the genome is paramount for cellular function. A crucial, yet often underappreciated, factor in maintaining this fidelity is the concentration and balance of the four dNTPs.[12] Both the overall concentration and the relative ratios of dATP, dGTP, dCTP, and dTTP are tightly regulated within the cell.[13]

-

Imbalanced Pools Lead to Errors: An imbalance in the dNTP pools can significantly increase mutation rates.[14] For instance, an excess of dTTP relative to other dNTPs can lead to an increased rate of misincorporation of thymine opposite non-adenine bases on the template strand.[14] While DNA polymerases have proofreading mechanisms, a high rate of misincorporation can saturate these repair systems.[14]

-

High dNTP Concentrations Reduce Fidelity: Elevated concentrations of all four dNTPs can also compromise replication fidelity.[14] This is because the higher concentration of the "correct" nucleotide can outcompete the enzyme's ability to discriminate against and excise a mismatched nucleotide, effectively reducing the efficiency of proofreading.[15]

Therefore, the precise regulation of dNTP pools, including dTTP, is a critical component of cellular mechanisms that prevent mutations and maintain genome stability.[12] Deviations from these optimal concentrations are associated with genetic disorders and are a hallmark of many cancers.[12][16]

dTTP Sodium Salt in Core Research Applications

The high purity and stability of commercially available dTTP sodium salt make it an indispensable reagent in a wide array of molecular biology techniques.[4]

Polymerase Chain Reaction (PCR)

PCR is a technique for the exponential amplification of a specific DNA segment. dTTP, along with the other three dNTPs, is a fundamental component of the PCR master mix.

Experimental Protocol: Standard PCR

-

Reaction Setup: Prepare a master mix on ice. For a typical 50 µL reaction, the components are assembled as follows:

| Component | Volume | Final Concentration |

| Nuclease-Free Water | to 50 µL | - |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP Mix (10 mM each) | 1 µL | 200 µM of each dNTP |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template | 1-5 µL | 1 ng - 1 µg (genomic) |

| Taq DNA Polymerase | 0.25 µL | 1.25 units |

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-35 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (primer Tm dependent).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

-

Causality Behind Protocol Choices:

-

dNTP Concentration: A final concentration of 200 µM for each dNTP is standard for robust amplification.[17][18] Lowering the concentration (e.g., to 50 µM) can increase the fidelity of the polymerase but may reduce the yield.[19] Conversely, higher concentrations can increase yield, especially for long amplicons, but may decrease fidelity.[19]

-

Magnesium Concentration: Mg²⁺ is a critical cofactor for DNA polymerase. Its concentration, typically 1.5-2.0 mM, must be optimized as it forms complexes with dNTPs.[17] An incorrect Mg²⁺ to dNTP ratio can inhibit the reaction or lead to non-specific amplification.[19]

Caption: A simplified workflow for a standard PCR experiment.

Sanger DNA Sequencing

Sanger sequencing, or the chain-termination method, was the foundational technology for the first genome sequencing projects. This method relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs) by DNA polymerase.[20]

In the reaction, a mix of all four dNTPs (including dTTP) is present, along with a small amount of one type of ddNTP (e.g., ddTTP).[21] When the polymerase incorporates a ddTTP instead of a dTTP, the DNA chain is terminated because the ddTTP lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form.[22] This results in a collection of DNA fragments of different lengths, each ending at a thymine base. By running four separate reactions, each with a different ddNTP, and separating the fragments by size, the DNA sequence can be read.[21]

dTTP in Drug Development: A Therapeutic Target

The pathways that synthesize dNTPs are highly active in rapidly proliferating cells, such as cancer cells and virus-infected cells. This makes these pathways attractive targets for therapeutic intervention.[23] Nucleoside analogs are a class of drugs that mimic natural nucleosides and act as antimetabolites.[24]

-

Anticancer Therapy: Drugs like 5-fluorouracil (5-FU) are converted within the cell into fraudulent nucleotides that inhibit thymidylate synthase, the enzyme responsible for the synthesis of dTMP, the precursor to dTTP.[3] This starves the cell of dTTP, leading to the cessation of DNA replication and cell death.

-

Antiviral Therapy: Many antiviral drugs, such as Zidovudine (AZT) used to treat HIV, are thymidine analogs.[24] They are phosphorylated in the cell to their triphosphate form and then incorporated into the growing viral DNA by reverse transcriptase. Like ddNTPs, they lack a 3'-hydroxyl group, causing chain termination and halting viral replication.[24]

The development of new nucleoside analogs that can be more efficiently transported into target cells or are more specific for viral polymerases over human polymerases remains an active and critical area of drug development.[23][25]

Conclusion

Deoxythymidine triphosphate, particularly in its stable sodium salt form, is more than just a building block; it is a central player in the complex orchestration of DNA replication and a critical reagent that has enabled decades of innovation in molecular biology. Its role extends from the fundamental chemistry of life to the forefront of modern medicine. A thorough understanding of its biochemical properties, its importance in maintaining genomic fidelity, and its application in key technologies is essential for professionals in the life sciences. As research progresses, the manipulation of dTTP and its metabolic pathways will undoubtedly continue to yield new diagnostic tools and therapeutic strategies.

References

-

A crucial factor in maintaining genome stability is establishing deoxynucleoside triphosphate (dNTP) levels within a range that is optimal for chromosomal replication. (2017). A Critical Balance: dNTPs and the Maintenance of Genome Stability - PMC - NIH. [Link]

-

Excedr. (2022). What Is Deoxythymidine Triphosphate (dTTP)?. [Link]

-

Larova. (2025). dTTP - Sodium salt solution. [Link]

-

DNA polymerase fidelity is defined as the ratio of right (R) to wrong (W) nucleotide incorporations when dRTP and dWTP substrates compete at equal concentrations for primer extension at the same site in the polymerase-primer-template DNA complex. (n.d.). DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC - PubMed Central. [Link]

-

O6-Methyl-2′-deoxyguanosine (O6-MeG) is a ubiquitous DNA lesion, formed not only by xenobiotic carcinogens but also by the endogenous methylating agent S-adenosylmethionine. (n.d.). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η - PMC - NIH. [Link]

-

Wikipedia. (n.d.). Phosphodiester bond. [Link]

-

Wikipedia. (n.d.). Thymidine triphosphate. [Link]

-

Lorenz, T. C. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Journal of Visualized Experiments. [Link]

-

The potential of anti-cancer drugs to inhibit RdRp in SARS-CoV-2. (n.d.). Repositioning anticancer drugs as novel COVID-19 antivirals: targeting structural and functional similarities between viral proteins and cancer - PubMed Central. [Link]

-

baseclick. (n.d.). ddTTP: Essential DNA chain terminator for sequencing. [Link]

-

AK Lectures. (n.d.). DNA Polymerase and Catalysis of Phosphodiester Bond. [Link]

-

DNA polymerase catalyzes the formation of the phosphodiester bond by adding the deoxynucleoside triphosphate onto the growing polynucleotide chain. (n.d.). DNA Polymerase and Catalysis of Phosphodiester Bond - AK Lectures. [Link]

-

Initially, binding of dNTP along with Mg 2+ ions initiates the DNA synthesis reaction in the DNA polymerase active site. (n.d.). Mechanism of incorporation of dTTP opposite dA by DNA polymerase IV... - ResearchGate. [Link]

-

Biology Online. (n.d.). Thymidine triphosphate Definition and Examples. [Link]

-

Deoxythymidine triphosphate (dTTP) is a nucleoside phosphate in being comprised of a deoxyribonucleoside and three phosphate units. (n.d.). Thymidine triphosphate Definition and Examples - Biology Online Dictionary. [Link]

-

Watching DNA polymerase η make a phosphodiester bond - PMC - NIH. (n.d.). [Link]

-

A balanced supply of deoxyribonucleoside triphosphates (dNTPs) is one of the key prerequisites for faithful genome duplication. (n.d.). Highly mutagenic and severely imbalanced dNTP pools can escape detection by the S-phase checkpoint | Nucleic Acids Research | Oxford Academic. [Link]

-

A balanced supply of deoxyribonucleoside triphosphates (dNTPs) is one of the key prerequisites for faithful genome duplication. (n.d.). Highly mutagenic and severely imbalanced dNTP pools can escape detection by the S-phase checkpoint. Nucleic Acids Research. [Link]

-

Fiveable. (n.d.). DTTP Definition. [Link]

-

How does dTTP contribute to DNA synthesis and what specific role does it play during replication? (n.d.). DTTP Definition - Biological Chemistry I Key Term - Fiveable. [Link]

-

Bio-Synthesis. (2016). Phosphodiester bond fromation. [Link]

-

A phospodiester bond is a covalent bond in which a phosphate group joins adjacent carbons through ester linkages. (2016). Phosphodiester bond fromation - Bio-Synthesis. [Link]

-

Grokipedia. (n.d.). Thymidine triphosphate. [Link]

-

The molecule's chemical formula is C₁₀H₁₇N₂O₁₄P₃ (free acid form), with a molecular weight of approximately 482.2 g/mol , and it is highly soluble in aqueous solutions due to its charged phosphate groups. (n.d.). Thymidine triphosphate - Grokipedia. [Link]

-

Nucleoside analogues (NAs) are a family of compounds which include a variety of purine and pyrimidine derivatives, widely used as anticancer and antiviral agents. (2023). Platinum-Nucleos(t)ide Compounds as Possible Antimetabolites for Antitumor/Antiviral Therapy: Properties and Perspectives - MDPI. [Link]

-

A phospodiester bond is a covalent bond in which a phosphate group joins adjacent carbons through ester linkages. (n.d.). Phosphodiester bond fromation - Bio-Synthesis. [Link]

-

The molecule's chemical formula is C₁₀H₁₇N₂O₁₄P₃ (free acid form), with a molecular weight of approximately 482.2 g/mol , and it is highly soluble in aqueous solutions due to its charged phosphate groups. (n.d.). Thymidine triphosphate. Grokipedia. [Link]

-

In essence, the underlying principle is as follows: In Sanger sequencing, a DNA primer complementary to the template DNA (the DNA to be sequenced) is used to be a starting point for DNA synthesis. (2020). Sanger Sequencing: Introduction, Principle, and Protocol | CD Genomics Blog. [Link]

-

Some of the most effective treatments against viral infections and cancer belong to a class of drugs called nucleoside analogs. (2017). Time-Lapse Shows How Anticancer and Antiviral Drugs Get Into Cells | Duke Today. [Link]

-

Some of the most effective treatments against viral infections and cancer belong to a class of drugs called nucleoside analogs. (2017). Time-Lapse Shows How Anticancer and Antiviral Drugs Get Into Cells. Duke Today. [Link]

-

NuBlocks. (n.d.). Thymidine-5'-triphosphate (TTP). [Link]

-

A crucial factor in maintaining genome stability is establishing deoxynucleoside triphosphate (dNTP) levels within a range that is optimal for chromosomal replication. (n.d.). A critical balance: dNTPs and the maintenance of genome stability | Department of Biology. [Link]

-

A crucial factor in maintaining genome stability is establishing deoxynucleoside triphosphate (dNTP) levels within a range that is optimal for chromosomal replication. (n.d.). A critical balance: dNTPs and the maintenance of genome stability. Department of Biology. [Link]

-

A crucial factor in maintaining genome stability is establishing deoxynucleoside triphosphate (dNTP) levels within a range that is optimal for chromosomal replication. (n.d.). A critical balance: dNTPs and the maintenance of genome stability. [Link]

-

Key aspects of carcinogenesis, including elevated mutation rates and induction of certain types of DNA damage in cancer cells, can be linked to disturbances in deoxynucleoside triphosphate (dNTP) pools. (n.d.). Understanding the interplay between dNTP metabolism and genome stability in cancer. [Link]

-

Key aspects of carcinogenesis, including elevated mutation rates and induction of certain types of DNA damage in cancer cells, can be linked to disturbances in deoxynucleoside triphosphate (dNTP) pools. (n.d.). Understanding the interplay between dNTP metabolism and genome stability in cancer. Karolinska Institutet. [Link]

-

The search for new drugs has been greatly accelerated by the emergence of new viruses and drug-resistant strains of known pathogens. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC - NIH. [Link]

Sources

- 1. biologyonline.com [biologyonline.com]

- 2. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 3. grokipedia.com [grokipedia.com]

- 4. larova.com [larova.com]

- 5. nublocks.com [nublocks.com]

- 6. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Phosphodiester bond - Wikipedia [en.wikipedia.org]

- 9. Phosphodiester bond fromation [biosyn.com]

- 10. aklectures.com [aklectures.com]

- 11. researchgate.net [researchgate.net]

- 12. A critical balance: dNTPs and the maintenance of genome stability | Department of Biology [biology.ox.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. A Critical Balance: dNTPs and the Maintenance of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. neb.com [neb.com]

- 18. neb.com [neb.com]

- 19. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]

- 21. cd-genomics.com [cd-genomics.com]

- 22. ddTTP: Essential DNA chain terminator for sequencing [baseclick.eu]

- 23. Time-Lapse Shows How Anticancer and Antiviral Drugs Get Into Cells | Duke Today [today.duke.edu]

- 24. mdpi.com [mdpi.com]

- 25. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Function of Deoxythymidine Triphosphate (dTTP) in Polymerase Chain Reaction (PCR)

Abstract: The Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, enabling the exponential amplification of specific DNA sequences. Central to this process are the four deoxynucleoside triphosphates (dNTPs), which serve as the fundamental building blocks for nascent DNA strands. This technical guide provides an in-depth examination of the specific and critical role of one of these building blocks, Deoxythymidine Triphosphate (dTTP). We will explore its function in complementary base pairing, the profound impact of its concentration on PCR fidelity and yield, and its relationship with other reaction components. Furthermore, this guide will detail practical, field-proven protocols for optimizing dNTP concentrations and troubleshoot common issues, providing researchers, scientists, and drug development professionals with the technical insights required for robust and reproducible PCR assay development.

The Central Role of Deoxynucleoside Triphosphates (dNTPs) in PCR

The PCR Reaction: A Brief Overview

The Polymerase Chain Reaction is an enzymatic process that synthesizes millions of copies of a target DNA segment.[1][2] The reaction proceeds through a series of thermal cycles, each comprising three core steps:

-

Denaturation: The reaction is heated (typically to 94-98°C) to separate the double-stranded DNA template into single strands.[3]

-

Annealing: The temperature is lowered to allow short, synthetic DNA primers to bind (anneal) to their complementary sequences on the single-stranded template.[4]

-

Extension: The temperature is raised to the optimal temperature for a thermostable DNA polymerase (e.g., Taq polymerase), which synthesizes a new DNA strand complementary to the template, starting from the primer.[4]

It is in the extension phase that dNTPs play their pivotal role.[4][5]

The Four Building Blocks: dATP, dCTP, dGTP, and dTTP

The raw materials for the new DNA strands are the four deoxynucleoside triphosphates: deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxythymidine triphosphate (dTTP).[1][5][6] Each dNTP consists of a deoxyribose sugar, a nitrogenous base (Adenine, Cytosine, Guanine, or Thymine), and three phosphate groups.

The Mechanism of Incorporation by DNA Polymerase

During the extension step, the DNA polymerase sequentially adds dNTPs to the 3'-end of the growing DNA strand.[7][8] The selection of which dNTP to add is dictated by the template strand; the polymerase incorporates the nucleotide that is complementary to the base on the template (A with T, G with C).[7] The energy required to form the new phosphodiester bond is released by the cleavage of the two terminal phosphate groups from the incoming dNTP.[7][8]

Caption: The PCR cycle and the role of dNTPs in the extension phase.

Deep Dive: The Specific Function of Deoxythymidine Triphosphate (dTTP)

Complementary Base Pairing: The Adenine-Thymine (A-T) Bond

The primary function of dTTP is to act as the complementary building block for deoxyadenosine (A) residues in the DNA template strand.[1][4] The DNA polymerase recognizes the adenine on the template and specifically incorporates a thymine base by catalyzing the formation of two hydrogen bonds between them. This precise pairing is fundamental to the faithful replication of the genetic sequence.

Stoichiometry and Concentration: The Importance of Balance

For optimal PCR, it is critical that all four dNTPs are present in equimolar concentrations.[9] An imbalance can significantly compromise the fidelity of the DNA polymerase.[10][11]

-

Mechanism of Infidelity: If the concentration of one dNTP (e.g., dCTP) is low while another is high (e.g., dTTP), the polymerase has a statistically higher chance of incorrectly incorporating the more abundant nucleotide (dTTP) opposite a template base where it doesn't belong (e.g., guanine).[10] This leads to misincorporations and mutations in the PCR product population. Studies have shown that imbalanced dNTP pools increase the probability of a DNA polymerase misinserting an incorrect dNTP.[10]

The standard concentration for each dNTP in a typical PCR reaction is 200 µM.[9][12][13] While this concentration is robust for most applications, certain assays may benefit from optimization.

-

High Fidelity PCR: Lowering the dNTP concentration (e.g., to 50-100 µM each) can enhance the fidelity of polymerization, although it may result in a lower overall yield.[9][12]

-

Long Range PCR: Conversely, higher concentrations may increase yields, particularly for long amplicons, but this comes at the cost of reduced fidelity.[9]

Impact of dTTP Concentration on PCR Fidelity and Yield

The concentration of dTTP, in concert with the other dNTPs, directly influences two key PCR outcomes:

-

Yield: Sufficient dNTPs must be available to serve as building blocks for the desired number of amplicons. Suboptimal concentrations can lead to incomplete extension and reduced product yield.[14]

-

Fidelity: As discussed, an excess or imbalance of dNTPs can decrease the accuracy of the DNA polymerase. Excess dNTPs also have the secondary effect of chelating (binding to) magnesium ions (Mg²⁺) in the reaction buffer.[12] Since Mg²⁺ is a critical cofactor for the DNA polymerase, this sequestration can inhibit enzyme activity and negatively impact the reaction.[12]

Modified dTTP Analogs: dUTP for Carryover Prevention

In diagnostics and other sensitive applications, contamination of new PCRs with amplicons from previous reactions (carryover contamination) can lead to false-positive results.[15][16] A widely used strategy to combat this involves substituting dTTP with deoxyuridine triphosphate (dUTP).[15][16][17]

-

The UDG System: All PCR products are synthesized to contain uracil instead of thymine.[15][16] Before a new PCR is initiated, the reaction mix is treated with the enzyme Uracil-DNA Glycosylase (UDG).[15][17] UDG specifically recognizes and cleaves the uracil bases from any contaminating DNA, effectively destroying it.[15] The native DNA template, which contains thymine, remains unaffected.[17] The UDG is then heat-inactivated during the initial denaturation step of the PCR, allowing the new amplification to proceed without interference.[15]

Practical Application & Protocol Optimization

Troubleshooting: The Consequences of dNTP Imbalance

A self-validating PCR protocol relies on understanding the causal links between reagent concentrations and reaction outcomes. The following table summarizes common issues related to dNTP concentrations.

| Observation | Potential dNTP-Related Cause | Mechanism & Rationale | Corrective Action |

| Low or No PCR Product | dNTP concentration is too low. | Insufficient building blocks are available for the polymerase to synthesize the full-length amplicon, leading to truncated products or reaction failure.[14] | Increase the concentration of each dNTP to the standard 200 µM. Verify stock concentration. |

| Low or No PCR Product | dNTP concentration is too high. | Excess dNTPs chelate Mg²⁺, a necessary cofactor for DNA polymerase.[12] This reduces the effective Mg²⁺ concentration and inhibits enzyme activity. | Reduce dNTP concentration to 200 µM each. If high dNTP levels are required, consider titrating MgCl₂ concentration upwards in 0.5 mM increments.[9] |

| Non-Specific Bands / Smearing | dNTP concentration is too high. | High dNTP levels, often in conjunction with suboptimal Mg²⁺ balance, can decrease polymerase fidelity and promote non-specific amplification. | Reduce dNTP concentration to 200 µM each. |

| Suspected Mutations in Cloned PCR Product | dNTP concentrations are imbalanced. | An unequal ratio of dNTPs increases the likelihood of misincorporation by the DNA polymerase, reducing fidelity.[10] | Ensure the dNTP mix is equimolar. If preparing from individual stocks, double-check calculations and pipetting. Use a fresh, high-quality commercial dNTP mix. |

Experimental Workflow: Optimizing dNTP Concentrations for a Novel Assay

When developing a new or challenging PCR assay (e.g., for a GC-rich template or a long amplicon), optimizing the dNTP concentration can be critical. A gradient PCR or a series of reactions with varying concentrations is an effective approach.[14]

Protocol: dNTP Concentration Optimization

-

Master Mix Preparation: Prepare a master mix containing all PCR components except the dNTPs (e.g., buffer, MgCl₂, primers, polymerase, template DNA, and water). This ensures consistency across all test reactions.

-

Reaction Setup: Aliquot the master mix into separate PCR tubes.

-

dNTP Titration: Add varying final concentrations of an equimolar dNTP mix to each tube. A good starting range is 50 µM, 100 µM, 200 µM (standard), and 400 µM of each dNTP.

-

Controls: Include a No-Template Control (NTC) to check for contamination and a Positive Control with a known-good template and standard (200 µM) dNTP concentration.

-

Thermal Cycling: Run all reactions using the same thermal cycling protocol.

-

Analysis: Analyze the results via agarose gel electrophoresis. Evaluate the yield (band intensity) and specificity (presence of a single, correct-sized band) for each concentration. Select the concentration that provides the best balance of yield and specificity for your specific assay.

Caption: Experimental workflow for optimizing dNTP concentrations.

Conclusion

Deoxythymidine Triphosphate (dTTP) is far more than a simple substrate in the Polymerase Chain Reaction. It is a critical component whose identity ensures adherence to the rules of Watson-Crick base pairing and whose concentration directly governs the yield, specificity, and fidelity of DNA amplification. A thorough understanding of dTTP's function, its stoichiometric relationship with other dNTPs, and its interaction with cofactors like Mg²⁺ is essential for the development and troubleshooting of robust PCR-based technologies. By applying the systematic optimization and validation protocols detailed in this guide, researchers can harness the power of PCR with greater precision and confidence.

References

-

BioChain Institute Inc. (n.d.). Using dNTP in Polymerase Chain Reaction (PCR). BioChain. Retrieved from [Link]

-

Genetic Education. (2018, October 13). The Function of dNTPs in PCR reaction. Genetic Education Inc. Retrieved from [Link]

-

Takara Bio. (n.d.). Optimizing your PCR. Takara Bio Inc. Retrieved from [Link]

-

SBS Genetech. (2023, June 23). Optimizing dNTP Concentration in PCR Reactions for Efficient DNA Amplification. SBS Genetech. Retrieved from [Link]

-

PrimerDigital. (n.d.). PCR Optimization Guide. PrimerDigital. Retrieved from [Link]

-

Lorenz, T. C. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Journal of visualized experiments : JoVE, (63), e3998. [Link]

-

Washington, M. T., Johnson, R. E., Prakash, S., & Prakash, L. (2003). The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. Molecular and cellular biology, 23(15), 5240–5245. [Link]

-

ArcticZymes Technologies. (n.d.). PCR Carry-Over Prevention Solutions. ArcticZymes. Retrieved from [Link]

-

Kumar, A., Patel, H., & Eckert, K. A. (2010). Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools. Nucleic acids research, 38(18), 5995–6007. [Link]

-

Eoff, R. L., Irimia, A., Egli, M., & Guengerich, F. P. (2010). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. The Journal of biological chemistry, 285(49), 38439–38450. [Link]

-

Longo, M. C., Berninger, M. S., & Hartley, J. L. (1990). Use of uracil DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene, 93(1), 125–128. [Link]

-

Khan Academy. (n.d.). Molecular mechanism of DNA replication. Khan Academy. Retrieved from [Link]

-

Odelberg, S. J., & White, R. (1993). Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats. Genome Research, 3(1), 1-6. [Link]

-

baseclick GmbH. (n.d.). dNTPs: Structure, Role & Applications. baseclick. Retrieved from [Link]

-

Wikipedia. (n.d.). DNA polymerase. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Why are labelled dUTPs (and not other dNTPs) used in PCR or other DNA amplification techniques?. ResearchGate. Retrieved from [Link]

-

Raindlová, V., & Hocek, M. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of chemical research, 49(5), 879–888. [Link]

-

Watt, D. L., Buckland, R. J., Lujan, S. A., Kunkel, T. A., & Chabes, A. (2016). Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity. PLoS genetics, 12(11), e1006442. [Link]

-

Vaisman, A., McDonald, J. P., & Woodgate, R. (2005). Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base. The Journal of biological chemistry, 280(14), 13540–13549. [Link]

-

Bebenek, K., Roberts, J. D., & Kunkel, T. A. (1992). The effects of dNTP pool imbalances on frameshift fidelity during DNA replication. The Journal of biological chemistry, 267(6), 3589–3596. [Link]

-

Excedr. (2022, November 22). dUTP: Definition, Applications, & Industry Uses. Excedr. Retrieved from [Link]

Sources

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing your PCR [takarabio.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 6. What functions do the dNTPs play in PCR? | AAT Bioquest [aatbio.com]

- 7. Khan Academy [khanacademy.org]

- 8. DNA polymerase - Wikipedia [en.wikipedia.org]

- 9. neb.com [neb.com]

- 10. Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity | PLOS Genetics [journals.plos.org]

- 12. PCR Optimization Guide â PrimerDigital [primerdigital.com]

- 13. neb.com [neb.com]

- 14. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]

- 15. Use of uracil DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]

An In-Depth Technical Guide to 2'-Deoxythymidine-5'-Triphosphate (dTTP) Sodium Salt: From Fundamental Properties to Advanced Applications

This guide provides an in-depth exploration of 2'-Deoxythymidine-5'-Triphosphate (dTTP) sodium salt, a cornerstone of molecular biology and a critical reagent in numerous research and drug development applications. We will delve into its fundamental physicochemical properties, its pivotal role in DNA synthesis, and its practical applications, offering expert insights into experimental design, quality control, and troubleshooting.

Core Concepts: Understanding dTTP Sodium Salt

2'-Deoxythymidine-5'-triphosphate is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks of DNA. Its structure comprises a deoxyribose sugar, the pyrimidine base thymine, and a triphosphate group. The sodium salt form enhances its stability and solubility in aqueous solutions, making it a standard reagent in laboratory settings.

Physicochemical Properties

Accurate knowledge of the physicochemical properties of dTTP sodium salt is paramount for precise experimental design and data interpretation. A common point of confusion is its molecular weight, which differs depending on the salt form.

| Property | Value (Trisodium Salt) | Value (Free Acid) | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂Na₃O₁₄P₃ | C₁₀H₁₇N₂O₁₄P₃ | , |

| Molecular Weight | ~548.1 g/mol | ~482.2 g/mol | , |

| CAS Number | 18423-43-3 (for sodium salt) | 365-08-2 (for free acid) | , |

| Appearance | Clear, colorless solution | Solid | |

| Solubility | Soluble in water | - | |

| Storage Conditions | -20°C | -20°C |

It is crucial for researchers to use the correct molecular weight based on the specific form of dTTP they are using for accurate concentration calculations. The trisodium salt is the most commonly used form in commercially available solutions.

The Central Role of dTTP in DNA Synthesis

The biological significance of dTTP lies in its role as a substrate for DNA polymerases. During DNA replication and repair, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dTTP molecule. This process releases a pyrophosphate molecule, providing the energy for the reaction.

Caption: Incorporation of dTTP into a growing DNA strand by DNA polymerase.

Quality Control and Reagent Selection: A Critical Consideration

The purity and stability of dTTP sodium salt are paramount for the success of enzymatic reactions. The presence of contaminants can significantly inhibit polymerase activity, leading to failed experiments.

Purity and Common Contaminants

High-quality, PCR-grade dTTP should be free from:

-

Other deoxynucleoside triphosphates (dNTPs): An imbalance in the dNTP pool can lead to an increased error rate by DNA polymerase.[1]

-

Deoxyribonucleoside diphosphates (dNDPs) and monophosphates (dNMPs): These can act as inhibitors of DNA polymerase.

-

Nucleases (DNases and RNases): These enzymes can degrade DNA and RNA templates and primers.

-

Pyrophosphates: Excess pyrophosphate can inhibit the forward reaction of DNA synthesis.

Reputable suppliers provide certificates of analysis detailing the purity of their dNTPs, typically determined by high-performance liquid chromatography (HPLC).

Sodium vs. Lithium Salts: Which to Choose?

While sodium salts of dNTPs are widely used, lithium salts are also available and offer certain advantages.

| Feature | Sodium Salt | Lithium Salt | Source(s) |

| Freeze-Thaw Stability | More susceptible to degradation with repeated freeze-thaw cycles. | More resistant to repeated freeze-thaw cycles. | |

| Bacteriostatic Properties | None. | Lithium ions have been shown to have bacteriostatic activity. | |

| Solubility in Ionic Liquids | Generally lower. | Generally higher due to increased covalency. | |

| Ionic Conductivity in Polymer Electrolytes | Higher. | Lower. |

For standard PCR applications, sodium salts are generally sufficient and cost-effective. However, for applications requiring high stability and resistance to contamination, or for use in certain non-aqueous systems, lithium salts may be the preferred choice.

Applications in Research and Drug Development

The fundamental role of dTTP in DNA synthesis makes it an indispensable reagent in a wide array of molecular biology techniques and a key target in the development of antiviral and anticancer drugs.

Core Laboratory Techniques

-

Polymerase Chain Reaction (PCR): In PCR, dTTP, along with dATP, dCTP, and dGTP, is a critical component of the reaction mixture, enabling the exponential amplification of a specific DNA segment. The concentration of dNTPs is a crucial parameter to optimize for efficient and accurate amplification.[2]

-

DNA Sequencing: Sanger sequencing and next-generation sequencing (NGS) methods rely on the incorporation of dNTPs by a DNA polymerase to determine the sequence of a DNA template.

-

Reverse Transcription: In the synthesis of complementary DNA (cDNA) from an RNA template, reverse transcriptase utilizes dNTPs, including dTTP, to generate the cDNA strand.

Drug Development: Targeting DNA Synthesis

The reliance of rapidly replicating cells and viruses on a constant supply of dNTPs makes the DNA synthesis pathway an attractive target for therapeutic intervention. Many antiviral and anticancer drugs are nucleoside analogues that, once activated to their triphosphate form, act as competitive inhibitors or chain terminators of DNA synthesis.

Caption: Mechanism of action for dTTP analogue antiviral drugs.

-

Zidovudine (AZT): An analogue of thymidine, AZT is phosphorylated in the cell to its triphosphate form. It then competes with the natural dTTP for incorporation by HIV's reverse transcriptase.[3] Once incorporated, it causes chain termination, halting viral DNA synthesis.[3]

-

Stavudine (d4T): Another thymidine analogue, stavudine also acts as a chain terminator after being converted to its triphosphate form, inhibiting HIV reverse transcriptase.[4][5]

-

Telbivudine: This drug is used to treat hepatitis B virus (HBV) infection. Its triphosphate form competes with dTTP for incorporation by the HBV DNA polymerase, leading to chain termination and inhibition of viral replication.[6][7][8][9]

Experimental Protocols and Troubleshooting

A thorough understanding of experimental protocols and potential pitfalls is essential for obtaining reliable and reproducible results.

Detailed Protocol: Colorimetric Reverse Transcriptase Assay

This protocol provides a framework for measuring the activity of reverse transcriptase, a key enzyme in retroviral replication.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)

-

Poly(A) template and Oligo(dT)₁₅ primer

-

dNTP mix containing dATP, dCTP, dGTP, and a labeled dUTP or dTTP (e.g., DIG-dUTP)

-

Lysis Buffer

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

Peroxidase substrate (e.g., ABTS)

-

Microplate reader

Procedure:

-

Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the reaction buffer, Poly(A) template, Oligo(dT)₁₅ primer, and the dNTP mix.

-

Add Enzyme: Add the recombinant HIV-1 RT to the reaction mix. For a negative control, add nuclease-free water instead of the enzyme.

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow for cDNA synthesis.

-

Immobilization: Transfer the reaction products to a streptavidin-coated microplate. The biotin-labeled oligo(dT) primer will bind to the streptavidin, immobilizing the newly synthesized DIG-labeled cDNA.

-

Washing: Wash the plate to remove unincorporated dNTPs and other reaction components.

-

Antibody Binding: Add the Anti-DIG-POD antibody to the wells and incubate to allow binding to the DIG-labeled cDNA.

-

Washing: Wash the plate to remove unbound antibody.

-

Substrate Reaction: Add the peroxidase substrate to the wells. The peroxidase enzyme will convert the substrate into a colored product.

-

Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of synthesized cDNA and thus the activity of the reverse transcriptase.

Self-Validation: The inclusion of a no-enzyme control is critical for self-validation. This control should yield a baseline absorbance, and any significant signal in the experimental wells above this baseline indicates true reverse transcriptase activity.

Troubleshooting Common Issues in PCR

| Problem | Potential Cause Related to dNTPs | Recommended Solution(s) | Source(s) |

| No or Low PCR Product Yield | dNTP concentration is too low. | Ensure the final concentration of each dNTP is between 100-250 µM. | [2] |

| dNTPs have degraded due to improper storage or excessive freeze-thaw cycles. | Use a fresh aliquot of dNTPs. Aliquot stock solutions to minimize freeze-thaw cycles. | [10] | |

| Non-specific Amplification | dNTP concentration is too high. | Reduce the dNTP concentration to the lower end of the recommended range (e.g., 100 µM). | [11] |

| Imbalanced dNTP concentrations. | Use a premixed dNTP solution or ensure accurate pipetting when preparing your own mix. | [12] | |

| High Error Rate (Mutations) | Imbalanced dNTP concentrations. | Use a high-quality, premixed dNTP solution. | [12] |

Conclusion

2'-Deoxythymidine-5'-triphosphate sodium salt is more than just a reagent; it is a fundamental component that underpins a vast array of techniques in molecular biology and is a key player in the ongoing development of life-saving therapeutics. A deep understanding of its properties, a commitment to using high-quality reagents, and a methodical approach to experimental design and troubleshooting are essential for any researcher or drug development professional seeking to harness its power.

References

- Koc, A., & Wheeler, L. J. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. Methods in Molecular Biology, 2673, 139–150.

- Lai, C. L., Gane, E., Liaw, Y. F., Hsu, C. W., Thongsawat, S., Wang, Y., ... & Globe Study Group. (2007). Telbivudine versus lamivudine in patients with chronic hepatitis B. The New England journal of medicine, 357(25), 2576–2588.

- De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. International Journal of Immunopathology and Pharmacology, 35, 20587384211002621.

-

Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

-

SBS Genetech. (n.d.). dNTPs Set (100mM each), Lithium Salt. Retrieved from [Link]

-

Wikipedia. (2024). Stavudine. Retrieved from [Link]

-

Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

- Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase.

-

Patsnap. (2024). What is the mechanism of Telbivudine? Synapse. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Stavudine? Synapse. Retrieved from [Link]

- Chen, Y. C., & Yeh, Y. Q. (2009). Concentration Gradient Effects of Sodium and Lithium Ions and Deuterium Isotope Effects on the Activities of H+-ATP Synthase from Chloroplasts. Biophysical journal, 96(6), 2355–2366.

-

PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]

- Starodubtseva, E., & Fedorov, I. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International journal of molecular sciences, 24(13), 11019.

- Purhonen, J., & Banerjee, R. (2020). A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase. Nucleic acids research, 48(10), e57.

-

Wikipedia. (2024). Zidovudine. Retrieved from [Link]

- Shannon, A., & Canard, B. (2023). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Antiviral research, 211, 105553.

- Osman, Z., & S., S. (2018). A comparative study of lithium and sodium salts in PAN-based ion conducting polymer electrolytes. AIP Conference Proceedings, 2045(1), 020037.

-

Wikipedia. (2024). Telbivudine. Retrieved from [Link]

- Das, K., Martinez, S. E., & Arnold, E. (2017). Structure of HIV-1 reverse transcriptase/d4TTP complex: Novel DNA cross-linking site and pH-dependent conformational changes. Journal of molecular biology, 429(19), 2919–2928.

- Vaccaro, J. A., Parnell, K. M., Terezakis, S. A., & Anderson, K. S. (2000). Mechanism of inhibition of the human immunodeficiency virus type 1 reverse transcriptase by d4TTP: an equivalent incorporation efficiency relative to the natural substrate dTTP. Antimicrobial agents and chemotherapy, 44(1), 217–221.

-

Patsnap. (2024). What is the mechanism of Zidovudine? Synapse. Retrieved from [Link]

-

Wikipedia. (2024). Antiviral drug. Retrieved from [Link]

- Izgorodina, E. I., & Forsyth, M. (2018). Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. Physical chemistry chemical physics : PCCP, 20(24), 16366–16375.

-

PubChem. (n.d.). Telbivudine. Retrieved from [Link]

- Google Patents. (n.d.). WO2001027318A2 - Reverse transcriptase assay.

-

Medical Pharmacology. (2024, June 20). Pharmacology of Stavudine ; Clinical uses, Mechanism of action, Side effects [Video]. YouTube. [Link]

- Wilson, P. M., LaBonte, J., & Fesik, S. W. (2014). A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates. Analytical biochemistry, 453, 48–54.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Telbivudine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Medical Pharmacology. (n.d.). Stavudine (d4T, Zerit). Retrieved from [Link]

-

Interberg Batteries. (2023, December 16). Sodium-Ion vs. Lithium-Ion (LFP): A Strategic & Technical Comparison for Industrial Energy Storage. Retrieved from [Link]

- Perales, C., & Lázaro, E. (2016). Effect of the enzyme and PCR conditions on the quality of high-throughput DNA sequencing results. 3 Biotech, 6(2), 213.

- Lind-Thomsen, A. (2005).

- National Center for Biotechnology Information. (2023). Zidovudine. In StatPearls.

-

Dr.Oracle. (2024, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? Retrieved from [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. Retrieved from [Link]

-

Caister Academic Press. (n.d.). PCR Troubleshooting. Retrieved from [Link]

Sources

- 1. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 4. Stavudine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 6. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Telbivudine? [synapse.patsnap.com]

- 8. Telbivudine | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. PCR Troubleshooting [caister.com]

- 12. neb.com [neb.com]

The Cornerstone of DNA Synthesis: A Technical Guide to dTTP Sodium Salt

For researchers, scientists, and professionals in drug development, a deep understanding of the fundamental building blocks of life is paramount. Among these, 2'-deoxythymidine 5'-triphosphate (dTTP) stands as a critical component for DNA replication and repair. This guide provides an in-depth exploration of the sodium salt of dTTP, offering not just a collection of facts, but a cohesive narrative grounded in scientific principles and practical application. We will delve into its core chemical identity, its pivotal role in ubiquitous molecular biology techniques, its metabolic origins, and its significance in the development of life-saving antiviral therapeutics.

Part 1: Core Chemical Identity and Physicochemical Properties

At the heart of molecular biology lies the precise structure and function of its constituent molecules. dTTP, as a sodium salt, is the stable, readily usable form of this essential deoxynucleoside triphosphate.

Chemical Structure and Identification

The definitive identifier for a chemical compound is its CAS (Chemical Abstracts Service) Registry Number. For the sodium salt of dTTP, the most commonly cited CAS number is 18423-43-3 .[1] Another CAS number, 128524-26-5, may refer to a specific formulation or a different salt form.[2][3]

The molecule itself is comprised of a pyrimidine base (thymine), a deoxyribose sugar, and a triphosphate group. The presence of the sodium ion(s) neutralizes the negative charges on the phosphate groups, rendering the molecule stable in solution.

Physicochemical Data Summary

For ease of reference, the key quantitative data for dTTP sodium salt are summarized below. These parameters are critical for accurate experimental design, from calculating molar concentrations to ensuring the purity of reagents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂Na₃O₁₄P₃ | [4] |

| Molecular Weight | 548.12 g/mol (as trisodium salt) | [4] |

| Purity (HPLC) | ≥98-99% | [4] |

| Form | Clear, colorless aqueous solution | [2] |

| pH of Solution | Typically 8.1 - 8.5 | [2] |

| Storage Conditions | -20°C | [2] |

| Solubility | Soluble in water up to 75 mM | [4] |

| Spectroscopic Properties (λmax) | 267 nm | [2] |

Part 2: The Workhorse of Molecular Biology: Applications and Methodologies

The utility of dTTP sodium salt in the laboratory is extensive, underpinning some of the most transformative technologies in modern science. Its primary role is to serve as a substrate for DNA polymerases, the enzymes that synthesize DNA.

Polymerase Chain Reaction (PCR)

PCR is a revolutionary technique that allows for the amplification of a specific DNA segment. dTTP, along with dATP, dGTP, and dCTP, are the fundamental building blocks that the DNA polymerase incorporates to create new DNA strands.[5]

The Rationale Behind dNTP Concentration in PCR

The concentration of dNTPs in a PCR reaction is a critical parameter that must be optimized for successful amplification.[6][7]

-

Too Low: Insufficient dNTPs will lead to incomplete DNA synthesis and low PCR product yield.

-

Too High: Excess dNTPs can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase, thereby inhibiting the reaction.[7] High concentrations can also decrease the fidelity of some DNA polymerases, leading to a higher error rate.[7]

Typically, a final concentration of 200 µM for each dNTP is a good starting point for standard PCR.[7][8] However, for high-fidelity PCR, where accuracy is paramount, lower concentrations (50-100 µM) may be used to enhance the proofreading activity of the polymerase.[7] For the amplification of long DNA fragments, a slightly higher concentration may be beneficial.[7][9]

A Validated Step-by-Step Protocol for Standard PCR

This protocol provides a robust starting point for the amplification of a target DNA sequence.

-

Reaction Setup: On ice, assemble the following components in a sterile PCR tube:

-

Nuclease-free water: to a final volume of 50 µL

-

10X PCR Buffer: 5 µL

-

dNTP mix (10 mM each): 1 µL (for a final concentration of 200 µM each)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Template DNA (1-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

-

Thermal Cycling: Place the PCR tube in a thermal cycler and run the following program:

-

Initial Denaturation: 95°C for 2 minutes

-

30 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)

-

Extension: 72°C for 1 minute per kilobase of product length

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

Analysis: Analyze the PCR product by agarose gel electrophoresis.

Workflow for a Standard PCR Experiment

Caption: A typical workflow for a polymerase chain reaction experiment.

Sanger DNA Sequencing

Sanger sequencing, also known as the chain-termination method, was the first widely adopted method for DNA sequencing and remains the gold standard for its accuracy.[10] This technique relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.

In a Sanger sequencing reaction, a low concentration of a specific ddNTP (e.g., ddTTP) is included along with the four standard dNTPs. When the DNA polymerase incorporates a ddTTP opposite an adenine in the template strand, DNA synthesis is terminated. This results in a series of DNA fragments of different lengths, each ending with a ddTTP. By running four separate reactions, each with a different ddNTP, and then separating the fragments by size using gel electrophoresis, the DNA sequence can be read.[10] Modern automated Sanger sequencing uses fluorescently labeled ddNTPs, allowing all four reactions to be performed in a single tube.

Step-by-Step Protocol for Sanger Sequencing

-

Cycle Sequencing Reaction Setup:

-

Template DNA (purified PCR product or plasmid): 200-500 ng

-

Sequencing Primer (3.2 µM): 1 µL

-

Sequencing Reaction Mix (containing buffer, dNTPs, fluorescently labeled ddNTPs, and DNA polymerase): 2 µL

-

Nuclease-free water: to a final volume of 10 µL

-

-

Thermal Cycling:

-

Initial Denaturation: 96°C for 1 minute

-

25 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Purification: Remove unincorporated ddNTPs and salts from the sequencing reaction products.

-

Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using an automated DNA sequencer.

-

Data Analysis: The sequencer's software interprets the fluorescent signals to generate a chromatogram representing the DNA sequence.

Part 3: The Biological Context: Metabolism and Therapeutic Relevance

Beyond the laboratory bench, dTTP is a central player in the intricate metabolic pathways that sustain life and a key target for the development of antiviral drugs.

Biosynthesis of dTTP: De Novo and Salvage Pathways

Cells have two main routes for synthesizing dTTP to ensure a sufficient supply for DNA replication and repair.[11][12]

-

De Novo Pathway: This pathway builds dTMP (the precursor to dTTP) from simpler molecules. The key enzyme in this pathway is thymidylate synthase, which converts dUMP (deoxyuridine monophosphate) to dTMP.[11]

-

Salvage Pathway: This pathway recycles thymidine from degraded DNA. Thymidine is phosphorylated by thymidine kinase to form dTMP.[11][12]

Both pathways converge at dTMP, which is then phosphorylated twice to yield dTTP.[12]

Metabolic Pathways for dTTP Synthesis

Caption: The de novo and salvage pathways for the biosynthesis of dTTP.

dTTP Analogues in Antiviral Drug Development

The essential role of dTTP in DNA synthesis also makes its metabolic pathway a prime target for antiviral therapies. Many antiviral drugs are nucleoside analogues, which are structurally similar to natural nucleosides like thymidine.[13][14][15]

These analogues are taken up by infected cells and are phosphorylated to their triphosphate form, mimicking dTTP. However, they are designed to lack the 3'-hydroxyl group necessary for DNA chain elongation.[16] When a viral DNA polymerase mistakenly incorporates one of these analogues into a growing viral DNA strand, replication is terminated.[16][17] This mechanism effectively halts the proliferation of the virus.

Mechanism of Action of Nucleoside Analogue Antivirals

Sources

- 1. Cosynbio | CSA NO:18423-43-3 | 2'-Deoxythymidine-5'-triphosphate, sodium salt ï¼dTTPï¼ [cosynbio.com]

- 2. custombiotech.roche.com [custombiotech.roche.com]

- 3. 3'-DEOXYTHYMIDINE-5'-O-TRIPHOSPHATE/2',3'-DIDEOXYTHYMIDINE-5'-O-TRIPHOSPHATE SODIUM SALT CAS#: 128524-26-5 [amp.chemicalbook.com]

- 4. 2'-Deoxythymidine 5'-triphosphate [dTTP] trisodium salt [abcam.com]

- 5. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 6. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]

- 7. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. What is the typical concentration for dNTPs? | AAT Bioquest [aatbio.com]

- 10. cd-genomics.com [cd-genomics.com]

- 11. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Principles of dTTP Incorporation by DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise incorporation of deoxynucleoside triphosphates (dNTPs) is the cornerstone of genomic integrity, a process meticulously orchestrated by DNA polymerases. This guide provides a detailed examination of the fundamental principles governing the incorporation of deoxythymidine triphosphate (dTTP). We will dissect the sophisticated enzymatic mechanisms, structural dynamics, and kinetic parameters that ensure dTTP is accurately selected and added to a growing DNA strand. By exploring the canonical two-metal-ion mechanism, the induced-fit model of substrate selection, and the multi-layered fidelity checkpoints, this document offers a comprehensive view of this vital biological process. Furthermore, we present established experimental methodologies for studying dTTP incorporation and discuss the profound implications of these principles in the rational design of nucleoside analog drugs for antiviral and anticancer therapies.

Introduction: The Central Role of DNA Polymerase

DNA polymerases are the master architects of the genome, responsible for the high-fidelity replication and repair of DNA.[1] Their primary function is to catalyze the template-directed synthesis of DNA by adding nucleotides one by one to the 3'-end of a growing DNA strand.[2] The faithful transmission of genetic information across generations hinges on the extraordinary accuracy of these enzymes.[1] Deoxythymidine triphosphate (dTTP) is one of the four canonical building blocks used by DNA polymerase to construct the new DNA molecule.[3] Understanding the intricate process of how a polymerase selects and incorporates the correct nucleotide, such as dTTP opposite a deoxyadenosine (dA) template, is fundamental to molecular biology and critical for the development of targeted therapeutics. This guide will dissect the core mechanistic principles governing dTTP incorporation, exploring the kinetic and structural basis of polymerase fidelity and outlining key experimental approaches to its study.

The Enzymatic Mechanism of Nucleotide Incorporation

The catalytic process of adding a nucleotide is a highly conserved and elegant piece of biochemical machinery. It relies on the precise coordination of the enzyme's structure, the DNA substrate, the incoming nucleotide, and essential metal ion cofactors.

The Conserved Two-Metal-Ion Mechanism

At the heart of the polymerase catalytic site lies a universally conserved mechanism involving two divalent metal ions, typically magnesium (Mg²⁺).[4][5] This "two-metal-ion mechanism" is fundamental to the phosphoryl transfer reaction.[4][6]

-

Metal A (The Catalytic Metal): This ion's primary role is to activate the nucleophile. It coordinates with the 3'-hydroxyl group of the primer terminus, lowering its pKa and facilitating the deprotonation that generates a reactive 3'-oxyanion.[5][6]

-

Metal B (The Nucleotide-Binding Metal): This ion coordinates with all three phosphate groups (α, β, and γ) of the incoming dTTP.[6] Its function is twofold: it orients the dTTP correctly within the active site and stabilizes the negative charge of the pyrophosphate (PPi) leaving group that is formed during the reaction.[5][6]

Together, these two metal ions perfectly position the reactants for a nucleophilic attack and stabilize the transition state, enabling the rapid and efficient formation of a new phosphodiester bond.[6]

Caption: The Two-Metal-Ion Mechanism of nucleotide incorporation.

The Polymerase Architecture: Palm, Fingers, and Thumb

The catalytic core of most DNA polymerases resembles a human right hand, comprising three key domains: the palm, fingers, and thumb.[2][7]

-

Palm: This domain forms the floor of the active site and contains the critical acidic amino acid residues that coordinate the two catalytic metal ions.[3][7] It is structurally the most conserved region among different polymerases.

-

Fingers: This dynamic domain interacts with the incoming dNTP.[2] Upon binding a correctly base-paired nucleotide (e.g., dTTP opposite dA), the fingers domain undergoes a significant conformational change, closing down over the nucleotide to create a snug binding pocket that is perfectly arranged for catalysis.[8][9]

-

Thumb: The thumb domain primarily interacts with the DNA duplex that has just been synthesized.[2] It helps to position the DNA correctly and is crucial for the enzyme's processivity—its ability to add multiple nucleotides without dissociating from the template.[2]

Specificity and Fidelity: A Multi-Step Verification Process

DNA polymerases achieve remarkable accuracy, with error rates as low as one in 10¹⁰ nucleotides synthesized, through a series of checkpoints.[8] This fidelity is not the result of a single event but a multi-step process.[10]

Geometric Selection and the Induced-Fit Model

The initial selection of the correct nucleotide is based on the geometric shape of the Watson-Crick base pair. The active site of a high-fidelity polymerase is tightly constrained and can only accommodate the precise dimensions of a correct A-T or G-C pair.

This geometric recognition is coupled with a crucial conformational change, a concept known as the induced-fit model .[8][11] When the correct dTTP enters the active site opposite a template adenine, it induces a large conformational change in the fingers domain, which swings from an "open" to a "closed" state.[8] This closed conformation aligns the catalytic residues, the 3'-OH of the primer, and the α-phosphate of the dTTP for optimal reaction chemistry.[8] An incorrect nucleotide, lacking the proper geometry, does not induce this change efficiently, thereby dramatically reducing its rate of incorporation.[8][12]

Caption: Workflow of the induced-fit mechanism for dTTP incorporation.

Exonucleolytic Proofreading

Even with the induced-fit mechanism, a mismatched nucleotide is occasionally incorporated. Many high-fidelity replicative polymerases possess a second enzymatic activity: a 3' to 5' exonuclease, or "proofreading" domain.[8][10] When a mismatch occurs, the rate of polymerization slows dramatically.[8] This pause allows the malformed primer-template junction to fray and migrate from the polymerase active site to the exonuclease active site.[13] The exonuclease then specifically cleaves off the incorrect nucleotide, allowing the primer strand to return to the polymerase site so that the correct nucleotide can be incorporated.[10][13] This proofreading step improves the fidelity of DNA replication by 100 to 1000-fold.[10]

Quantitative Analysis of dTTP Incorporation

The efficiency and fidelity of dTTP incorporation can be quantified using enzyme kinetics. Two primary approaches, steady-state and pre-steady-state kinetics, provide different levels of insight.

Steady-State Kinetics (Michaelis-Menten)

Steady-state kinetics measures the overall rate of the reaction under conditions where the concentration of the enzyme-substrate complex is constant.[14] It provides two key parameters:

-

KM (Michaelis Constant): Represents the concentration of dTTP at which the reaction rate is half of its maximum. It is often used as an indicator of the enzyme's affinity for the substrate.[9]

-

kcat (Turnover Number): Represents the maximum number of dTTP molecules incorporated per enzyme molecule per second.[9]

The ratio kcat/KM is a measure of catalytic efficiency.[14] By comparing the efficiency of incorporating the correct nucleotide (dTTP) versus an incorrect one, one can calculate the polymerase's fidelity.

Pre-Steady-State Kinetics

For a more detailed mechanistic view, pre-steady-state kinetic analysis is employed.[15] This technique uses rapid-quenching methods to measure the events of the very first turnover, before the reaction reaches a steady state.[16] It allows for the direct measurement of individual rate constants, such as the rate of the conformational change (the "induced fit" step) and the rate of the chemical step itself.[12][17] This level of detail has been instrumental in confirming that the conformational change preceding chemistry is often the rate-limiting step for misincorporation.[12]

Data Presentation: Kinetic Parameters for dTTP Incorporation

The following table summarizes typical kinetic parameters for the incorporation of a correct nucleotide (like dTTP) by different DNA polymerases. Note that values can vary based on the specific DNA sequence and reaction conditions.

| DNA Polymerase | Family | Primary Function | Kd (dNTP) (μM) | kpol (s⁻¹) (Correct) | Fidelity (Error Rate) |

| E. coli Pol I (Klenow) | A | Repair/Replication | ~5 - 20 | ~20 - 50 | ~10⁻⁵ - 10⁻⁶ |

| Taq Polymerase | A | Thermostable (PCR) | ~10 - 30 | ~50 - 80 | ~10⁻⁴ - 10⁻⁵ |

| Human Pol β | X | Base Excision Repair | ~1 - 10 | ~0.1 - 1 | ~10⁻⁴ |

| T7 DNA Polymerase | A | Phage Replication | ~5 | ~300 | ~10⁻⁵ - 10⁻⁶ |

| Human Pol η | Y | Translesion Synthesis | ~10 - 100 | ~1 - 5 | ~10⁻² - 10⁻³ |

Data compiled from various sources for illustrative purposes.[15][16] kpol represents the rate of polymerization from pre-steady-state analysis.

Experimental Methodologies

Studying dTTP incorporation requires robust in vitro assays. The primer extension assay is a foundational technique for this purpose.

Experimental Protocol: Single-Nucleotide Primer Extension Assay

This protocol allows for the direct visualization and quantification of the incorporation of a single dTTP opposite a template dA.

Objective: To measure the efficiency of a single dTTP incorporation by a specific DNA polymerase.

Materials:

-

Purified DNA Polymerase

-

5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer

-

Unlabeled DNA template containing a single adenine (A) at the position for incorporation

-

Reaction Buffer (containing Mg²⁺ and appropriate pH/salt conditions for the polymerase)

-

Deoxynucleoside triphosphates: high-purity dTTP

-

Quench Solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%, 7M Urea)

-

Gel running buffer (e.g., TBE)

Methodology:

-

Primer-Template Annealing: Mix the labeled primer and the template strand in a 1:1.5 molar ratio in annealing buffer. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to form the duplex DNA substrate.

-

Reaction Setup: On ice, prepare reaction tubes. For a typical 20 µL reaction, add:

-

10 µL of 2x Reaction Buffer

-

2 µL of annealed primer-template DNA (e.g., to a final concentration of 100 nM)

-

Variable concentrations of dTTP (e.g., creating a titration from 0 to 500 µM)

-

Nuclease-free water to 18 µL.

-

-

Initiation: Pre-warm the tubes to the optimal reaction temperature for the polymerase (e.g., 37°C for human polymerases, 72°C for Taq). Initiate the reaction by adding 2 µL of diluted DNA polymerase (final concentration typically 1-10 nM).

-

Incubation: Incubate for a defined period. For kinetic analysis, time points are critical. For a simple endpoint assay, 5-10 minutes may be sufficient. The time should be short enough to ensure only a single incorporation event is measured (i.e., within the initial linear range of the reaction).

-

Quenching: Stop the reaction by adding an equal volume (20 µL) of Quench Solution. This denatures the proteins and stops the enzymatic reaction.

-

Denaturing PAGE: Heat the quenched samples at 95°C for 5 minutes to denature the DNA duplex. Load the samples onto a denaturing polyacrylamide gel. The unextended primer (N) and the extended product (N+1) will be separated by size.

-

Visualization & Quantification: Visualize the gel using autoradiography (for ³²P) or fluorescence imaging. Quantify the band intensities for the unextended primer and the N+1 product. The percentage of primer extended can be calculated as: [Intensity(N+1) / (Intensity(N) + Intensity(N+1))] * 100.

Caption: Experimental workflow for a primer extension assay.

Applications in Drug Development

A deep understanding of the dTTP incorporation mechanism is paramount for the development of nucleoside analog drugs, which are mainstays in antiviral and anticancer chemotherapy.[18] Many of these drugs are analogs of thymidine, designed to be recognized and incorporated by viral or cellular polymerases.[19]

A classic example is Zidovudine (AZT) , an anti-HIV drug.[20] AZT is an analog of thymidine where the 3'-hydroxyl group is replaced by an azido (-N₃) group.[19]

-

AZT is administered and converted to AZT-triphosphate within the cell.

-

The viral reverse transcriptase, which is less discriminating than human DNA polymerases, incorporates AZT-triphosphate into the growing viral DNA strand opposite a template adenine.[20]

-

Because AZT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the DNA chain is terminated.[21][22]

-

This chain termination halts viral replication.[23]

The success of such drugs relies on the subtle differences between viral and human polymerases in their ability to bind and incorporate these analogs, providing a therapeutic window that maximizes antiviral efficacy while minimizing toxicity to the host.

Conclusion

The incorporation of dTTP by DNA polymerase is a paradigm of enzymatic precision, characterized by a sophisticated interplay of structural dynamics, chemical catalysis, and multi-layered proofreading mechanisms. From the foundational two-metal-ion catalysis to the elegant induced-fit model of substrate selection, each step is finely tuned to ensure the faithful replication of the genome. The principles detailed in this guide not only illuminate a fundamental process of life but also provide the critical framework for designing therapeutic agents that can selectively disrupt pathological DNA synthesis, underscoring the powerful synergy between basic science and modern medicine.

References

-

Wikipedia. (n.d.). DNA polymerase. Retrieved from [Link]

- Jezewska, M. J., & Bujalowski, W. (2018). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Chemical Reviews, 118(17), 7933-7963.

- Hedglin, M., & O'Brien, P. J. (2016). DNA Polymerase Fidelity: Beyond Right and Wrong. Structure, 24(11), 1837-1839.

- Bebenek, K., & Kunkel, T. A. (2004). Multiple functions of DNA polymerases. Progress in Nucleic Acid Research and Molecular Biology, 78, 1-43.

- Schermerhorn, K. M., & Gardner, A. F. (2015). Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance. The Journal of Biological Chemistry, 290(35), 21800-21810.

- Schräml, M., Rant, U., & Stanglmaier, M. (2015). Polymerase/DNA interactions and enzymatic activity: multi-parameter analysis with electro-switchable biosurfaces. Scientific Reports, 5, 12066.

- Wong, I., Patel, S. S., & Johnson, K. A. (1991). An induced-fit kinetic mechanism for DNA replication fidelity: direct measurement by single-turnover kinetics. Biochemistry, 30(2), 526-537.

- Lim, S. E., & Copeland, W. C. (2001). A novel mechanism of selectivity against AZT by the human mitochondrial DNA polymerase. The Journal of Biological Chemistry, 276(26), 23631-23638.

- Patra, A., et al. (2016). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. The Journal of Biological Chemistry, 291(40), 20956-20966.

- Kunkel, T. A. (2009). Fidelity of DNA replication—a matter of proofreading. DNA Repair, 8(10), 1170-1176.